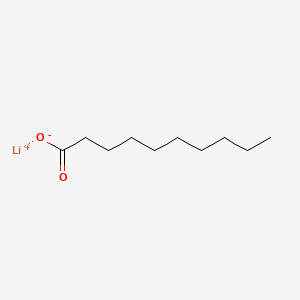
Lithium decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium decanoate is a lithium salt of decanoic acid, a fatty acid with a ten-carbon chain. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound combines the properties of lithium, a highly reactive alkali metal, with decanoic acid, which is known for its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium decanoate can be synthesized through a straightforward reaction between lithium hydroxide and decanoic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide reacts with decanoic acid to form this compound and water:
LiOH+C9H19COOH→C9H19COOLi+H2O
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include steps to purify the reactants and the final product to ensure high purity and consistency. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium decanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Under specific conditions, this compound can be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lithium carbonate and decanoic acid derivatives.
Reduction: Reduced forms of decanoic acid.
Substitution: New salts formed by replacing lithium with another cation.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium decanoate is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical reactions, particularly those involving fatty acids and their derivatives.
Biology
This compound has been studied for its potential biological effects, including its antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is being explored for its potential use in treating mood disorders, similar to other lithium salts. Its unique properties may offer advantages over traditional lithium compounds.
Industry
In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its ability to form stable emulsions makes it valuable in various applications.
Mécanisme D'action
The mechanism of action of lithium decanoate involves its interaction with cellular components. Lithium ions can affect various signaling pathways, including those involving neurotransmitters and enzymes. The decanoate moiety may also contribute to its biological effects by interacting with cell membranes and other structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Sodium decanoate: A sodium salt of decanoic acid with similar antimicrobial properties.
Uniqueness
Lithium decanoate is unique due to its combination of lithium and decanoic acid properties. This dual functionality allows it to be used in diverse applications, from medicine to industry. Its specific interactions with biological systems and chemical reactivity set it apart from other lithium salts.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique combination of lithium and decanoic acid properties makes it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
Propriétés
Numéro CAS |
20336-95-2 |
|---|---|
Formule moléculaire |
C10H19LiO2 |
Poids moléculaire |
178.2 g/mol |
Nom IUPAC |
lithium;decanoate |
InChI |
InChI=1S/C10H20O2.Li/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
POYDCAKGHSRECA-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















